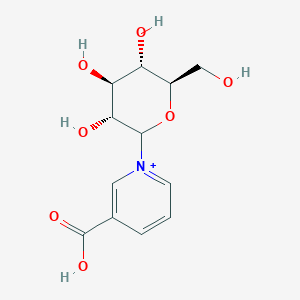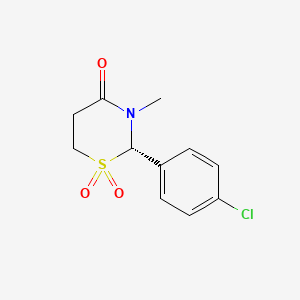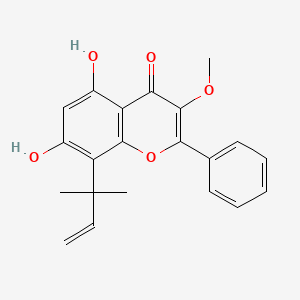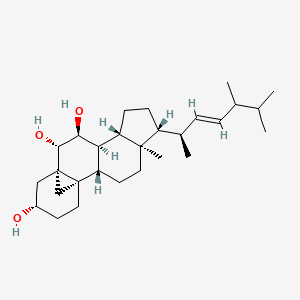
N-(D-glucopyranosyl)nicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(D-glucopyranosyl)nicotinic acid is a N-glycosylnicotinate. It is a conjugate acid of a N-(D-glucopyranosyl)nicotinate.
Applications De Recherche Scientifique
1. Nutritional Analysis in Rats and Bacteria N-(beta-D-Glucopyranosyl)nicotinic acid has been studied for its relative activity as a niacin nutrient in rats and in Lactobacillus plantarum ATCC 8014. Found in plants, it's considered a detoxified product or storage form of nicotinic acid. Its relative activity in rats was observed through various indices such as body weight gain, food intake, blood NAD content, and urinary excretion of niacin and its metabolites. However, it showed no niacin activity in Lactobacillus plantarum ATCC 8014 (Nishitani, Taguchi, Yonezima, & Shibata, 1996).
2. Biosynthesis in Cultured Tobacco Cells In cultured tobacco cells, N-(β-d-glucopyranosyl)nicotinic acid is identified as a novel niacin metabolite. The enzyme responsible for its biosynthesis, UDP-glucose: nicotinic acid-N-glucosyltransferase, was found in cell-free extracts from tobacco cells. This enzyme's properties, such as its optimum temperature and pH, Km values, and sensitivity to various substances, were thoroughly investigated (Taguchi, Sasatani, Nishitani, & Okumura, 1997).
3. Metabolism in Tobacco Cells N-(beta-D-Glucopyranosyl)nicotinic acid was identified as a major metabolite from niacin in cultured tobacco cells. Analyzed through various spectroscopic and chromatographic methods, it's suggested as a detoxified form of excess niacin in these cells (Nishitani, Yamada, Ohshima, Okumura, & Taguchi, 1995).
4. Receptor Identification for Nicotinic Acid Research exploring receptors for nicotinic acid, a component structurally similar to N-(D-glucopyranosyl)nicotinic acid, has provided insights into the treatment of dyslipidemia and other conditions. Studies identified HM74 as a low affinity receptor and HM74A as a high affinity receptor for nicotinic acid, which could lead to better understanding and treatment of these conditions (Wise et al., 2003).
5. Receptor-Mediated Effects of Nicotinic Acid Similar to nicotinic acid, this compound may be relevant in understanding the receptor-mediated effects of nicotinic acid, such as in adipose tissue lipolysis inhibition and lipid-lowering effects. Receptors like PUMA-G/HM74 in adipocytes and immune cells play a crucial role in these effects (Tunaru et al., 2003).
6. Activation of G Protein-Coupled Receptors by Niacin Niacin, a compound closely related to this compound, activates G protein-coupled receptors, influencing lipid levels and having potential implications for treating dyslipidemic diseases. Understanding these mechanisms can provide insights into the therapeutic potential of this compound (Santolla et al., 2014).
Propriétés
Formule moléculaire |
C12H16NO7+ |
|---|---|
Poids moléculaire |
286.26 g/mol |
Nom IUPAC |
1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO7/c14-5-7-8(15)9(16)10(17)11(20-7)13-3-1-2-6(4-13)12(18)19/h1-4,7-11,14-17H,5H2/p+1/t7-,8-,9+,10-,11?/m1/s1 |
Clé InChI |
CRXJVFIHZPTDKA-YBTJCZCISA-O |
SMILES isomérique |
C1=CC(=C[N+](=C1)C2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(C(O2)CO)O)O)O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3aS,5bS,9R,11aR,13aS)-9-hydroxy-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-2,3,4,5,5a,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydro-1H-cyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B1240074.png)
![N-[(E)-benzylideneamino]-2,5-dimethylfuran-3-carboxamide](/img/structure/B1240076.png)
![2-(3,4-dimethoxyphenyl)-N'-[(1E,2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1240077.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(1,3-benzodioxol-5-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1240079.png)
![methyl 4-[[4-[(E)-(2-methoxyethylcarbamothioylhydrazinylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B1240080.png)

![N-[(E)-1-(4-nitrophenyl)ethylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide](/img/structure/B1240084.png)
![2-(4-Bromo-3-methylphenyl)-4-[(3-methoxypropylamino)methylidene]-5-methyl-3-pyrazolone](/img/structure/B1240086.png)




